
Z-Thr-ser-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Thr-ser-ome is a synthetic derivative of threonine and serine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The unique properties of this compound make it a valuable tool for researchers and industry professionals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr-ser-ome typically involves the protection of the amino and hydroxyl groups of threonine and serine. One common method is the use of salicylaldehyde esters for peptide ligation at serine or threonine residues . This method allows for the efficient synthesis of peptides without the need for protecting groups, making it a valuable tool for peptide synthesis.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a solid support, followed by the removal of protecting groups and cleavage from the support .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Thr-ser-ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Z-Thr-ser-ome has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in transmembrane proteins.
Industry: Used in the production of various biotechnological products, including enzymes and other proteins.
Wirkmechanismus
The mechanism of action of Z-Thr-ser-ome involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The hydroxyl groups of threonine and serine can form hydrogen bonds with other amino acids, stabilizing the protein structure and influencing its function . Additionally, this compound can participate in various chemical reactions, further modifying the properties of the peptides and proteins it is incorporated into .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Z-Thr-ser-ome include other amino acid derivatives, such as:
N-ethyl dehydroamino acids: Used in peptide synthesis and have similar chemical properties.
Self-assembly dipeptide hydrogels: Used in biomedical applications and have similar structural properties.
Uniqueness
This compound is unique due to its specific combination of threonine and serine residues, which allows for unique hydrogen bonding and structural properties. This makes it particularly valuable in the synthesis of peptides and proteins with specific structural and functional requirements .
Eigenschaften
Molekularformel |
C16H22N2O7 |
|---|---|
Molekulargewicht |
354.35 g/mol |
IUPAC-Name |
methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |
InChI-Schlüssel |
IDASFPVEVXNEQY-WXHSDQCUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


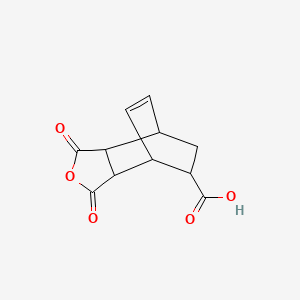

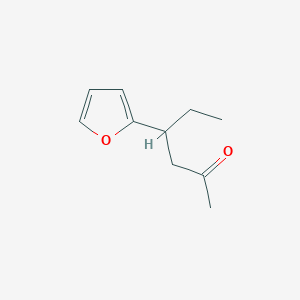
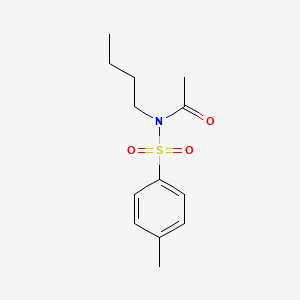
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
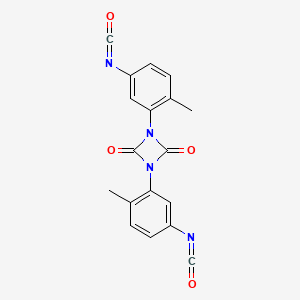
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
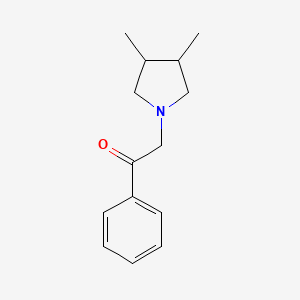
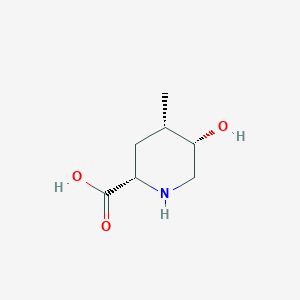
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
